1,2-Dioctanoyl-sn-glycerol

PKC isoform selectivity Signal transduction Enzyme activation

Stereochemically pure (sn-1,2 enantiomer) 1,2-dioctanoyl-sn-glycerol ensures maximal, reproducible PKC activation — racemic mixtures are only half as potent. Unlike PMA, DiC8 does not deplete PKC protein pools, enabling chronic signaling studies. Its lower affinity for PKCα vs other isozymes makes it the DAG of choice for isoform-selective mechanistic dissection. Cell-permeable short C8 chains ensure efficient membrane partitioning without bilayer perturbation. Validated for acrosome reaction induction (70-80% at 100 µM), patch-clamp electrophysiology, and in vitro PKC assays. Procure ≥95% pure sn-1,2 enantiomer to safeguard reproducibility.

Molecular Formula C19H36O5
Molecular Weight 344.5 g/mol
CAS No. 60514-48-9
Cat. No. B043705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dioctanoyl-sn-glycerol
CAS60514-48-9
Synonyms1,2-dicapryloylglycerol
1,2-dioctanoyl-rac-glycerol
1,2-dioctanoyl-sn-glycerol
1,2-dioctanoylglycerol
1,2-dioctanoylglycerol, (S)-isomer
diC8
dicaprylglyceride
sn-1,2-dioctanoylglycerol
Molecular FormulaC19H36O5
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC
InChIInChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-16-17(15-20)24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3/t17-/m0/s1
InChIKeyZQBULZYTDGUSSK-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A solution in acetonitrile

1,2-Dioctanoyl-sn-glycerol (DiC8/DOG) Technical Overview: A Cell-Permeable Diacylglycerol Analog for PKC-Mediated Signal Transduction Research


1,2-Dioctanoyl-sn-glycerol (CAS 60514-48-9; synonyms: DiC8, DOG) is a synthetic, short-chain diacylglycerol (DAG) analog containing two octanoyl (C8) acyl chains . Unlike endogenous long-chain DAGs that remain sequestered within the plasma membrane, DiC8 is a cell-permeable molecule capable of traversing intact cell membranes to access intracellular PKC [1]. The compound serves as a direct activator of protein kinase C (PKC) and mimics the biological actions of tumor-promoting phorbol esters, including effects on mitogenesis and epidermal growth factor (EGF) receptor binding [2]. Its defined eight-carbon chain length confers distinct biophysical properties—including enhanced aqueous dispersibility compared to longer-chain analogs—that render it particularly suitable for in vitro biochemical assays, cell-based functional studies, and biophysical investigations of membrane dynamics where reproducible PKC activation with minimal membrane perturbation is required .

1,2-Dioctanoyl-sn-glycerol Substitution Risks: Why Not All DAG Analogs or PKC Activators Are Interchangeable


Generic substitution among diacylglycerol analogs or PKC activators introduces substantial experimental variability and risks misinterpretation of signaling studies. The precise structure-activity relationship governing DAG-mediated PKC activation is exquisitely stringent: both carbonyl moieties of the oxygen esters and the 3-hydroxyl group are required for maximal activation, and only sn-1,2 isomers exhibit biological activity, whereas sn-1,3 isomers are inactive [1]. Chain length critically modulates membrane partitioning behavior and cell permeability—DiC8 (C8 chains) exhibits fundamentally different biophysical properties compared to DiC6 (C6) or DiC10 (C10) analogs [2]. Moreover, DiC8 displays PKC isoform selectivity distinct from both other DAG analogs and phorbol esters, exhibiting significantly lower affinity for PKCα relative to other PKC isozymes . A direct comparative study demonstrated that racemic 1,2-dioctanoylglycerol is only half as potent as the pure sn-1,2 enantiomer, underscoring that even stereochemical differences within the same nominal compound produce substantial potency variations [3]. These cumulative differences render DiC8 non-substitutable without compromising experimental reproducibility, cross-study comparability, and the mechanistic interpretability of PKC-dependent signaling outcomes.

1,2-Dioctanoyl-sn-glycerol Comparative Performance Evidence: Quantitative Differentiation Data for Procurement Decisions


DiC8 Exhibits PKC Isoform Selectivity Distinct from Phorbol Esters: Reduced PKCα Affinity Data

1,2-Dioctanoyl-sn-glycerol (DiC8) exhibits differential PKC isoform selectivity compared to the widely used phorbol ester PMA, with demonstrably lower affinity for the PKCα isoform relative to other PKC isozymes . This selectivity profile has been confirmed through multiple lines of evidence, including mixed micelle assays and phorbol ester binding competition studies. The functional consequence of this selectivity is that DiC8 and PMA produce divergent cellular outcomes in systems where PKCα is the predominant isoform expressed [1].

PKC isoform selectivity Signal transduction Enzyme activation

1,2-sn Enantiomer Shows 2-Fold Higher Potency than Racemic 1,2-Dioctanoylglycerol in PI Deacylation

In a direct comparative study using mouse macrophages, the pure sn-1,2 enantiomer of dioctanoylglycerol (DiC8) demonstrated approximately twice the potency of racemic 1,2-dioctanoylglycerol in inducing phosphatidylinositol (PI) deacylation and subsequent arachidonic acid mobilization [1]. Critically, the 1,3-dioctanoylglycerol isomer was completely inactive in the same assay system, confirming that both stereochemistry (sn-1,2) and positional isomerism (1,2 vs. 1,3) are absolute determinants of biological activity .

Stereospecificity Enantiomer comparison Arachidonic acid mobilization

DiC8 (1 µM) Achieves Comparable KATP Current Inhibition to OAG (1 µM) in Electrophysiological Assays

In a controlled electrophysiological study recording KATP channel currents at −60 mV with 10 µM pinacidil activation, 1 µM DiC8 (1,2-dioctanoyl-sn-glycerol) produced inhibition of KATP current comparable to 1 µM OAG (1-oleoyl-2-acetyl-sn-glycerol) under identical experimental conditions [1]. Both compounds exhibited PKC-dependent inhibition that was attenuated by preincubation with PKC inhibitor peptide (PKC-IP, 50 µM), confirming that their effects operate through PKC-mediated mechanisms [2].

Electrophysiology KATP channel PKC-mediated inhibition

DiC8 Induces Transient PKCα Translocation Without Down-Regulation, Contrasting with PMA-Mediated Sustained Depletion

A critical functional distinction between DiC8 and phorbol esters (PMA) lies in their effects on chronic PKC activation and subsequent down-regulation. Repeated addition of DiC8 results in sustained plasma membrane association of PKCα comparable to PMA; however, whereas PMA potently down-regulates PKCα protein levels over prolonged exposure, DiC8 does not induce equivalent PKCα down-regulation [1]. This differential outcome likely reflects DiC8's rapid metabolic clearance and transient nature of DAG-mediated activation relative to the metabolically stable PMA molecule.

PKC down-regulation Chronic activation Desensitization

DiC8 (100 µM) Induces 70-80% Acrosomal Loss in Marsupial Spermatozoa, with Calcium-Dependent Mechanism

In a series of reproductive biology studies, DiC8 (1,2-dioctanoyl-sn-glycerol) at 100 µmol/L concentration induced acrosomal loss in 70% of brushtail possum (Trichosurus vulpecula) spermatozoa and 80% of tammar wallaby (Macropus eugenii) spermatozoa following incubation [1]. The acrosome reaction induced by DiC8 requires the presence of calcium ions in the capacitation medium, consistent with the calcium-dependent nature of conventional PKC activation [2].

Acrosome reaction Reproductive biology Fertilization

DiC8 Demonstrates Distinct Solubility Profile: Aqueous Solubility >250 µg/mL with DMSO Solubility of 7 mg/mL

1,2-Dioctanoyl-sn-glycerol exhibits a defined solubility profile that distinguishes it from longer-chain DAG analogs. Quantitative solubility measurements indicate >250 µg/mL aqueous solubility in PBS (pH 7.2) at 25°C, with enhanced solubility in organic solvents including DMSO (7 mg/mL), chloroform, and 100% ethanol . The compound is typically supplied as a clear, colorless oil with ≥96% purity by TLC, and gas chromatographic analysis confirms ≥99% purity as octanoic acid equivalents .

Solubility Formulation Assay development

1,2-Dioctanoyl-sn-glycerol Optimal Application Scenarios: Evidence-Based Use Cases for Research Procurement


PKC Isoform-Selective Signaling Studies Requiring Minimized PKCα Contribution

In experimental systems where distinguishing PKCα-dependent from PKCα-independent signaling events is critical, 1,2-dioctanoyl-sn-glycerol is the DAG analog of choice due to its documented lower affinity for PKCα relative to other PKC isozymes . This property contrasts with PMA, which activates all DAG-responsive PKC isoforms non-selectively, and with endogenous long-chain DAGs that exhibit different isoform selectivity profiles. Procurement of stereochemically pure DiC8 (≥95% purity, sn-1,2 enantiomer) ensures maximal, reproducible activation while enabling mechanistic dissection of isoform-specific PKC functions .

Chronic PKC Activation Studies Without Confounding Enzyme Down-Regulation

For investigations requiring sustained or repeated PKC activation without the confounding variable of PKC protein depletion, DiC8 is demonstrably superior to phorbol esters such as PMA. Evidence indicates that while DiC8 induces comparable plasma membrane translocation of PKCα, it does not produce the potent down-regulation of PKCα protein levels observed with prolonged PMA exposure . This distinction is particularly relevant for studies of chronic signaling adaptations, desensitization mechanisms, or long-term cellular responses where preservation of total PKC protein pools is essential for data interpretation .

Electrophysiological Recording of PKC-Modulated Ion Channels in Intact Cells

DiC8 is an appropriate tool compound for patch-clamp electrophysiology and related ion channel studies requiring cell-permeable PKC activation. At 1 µM concentration, DiC8 achieves PKC-dependent inhibition of KATP currents comparable to OAG under identical recording conditions, providing researchers with a validated alternative DAG analog . The compound's defined solubility in DMSO and ethanol facilitates preparation of stock solutions compatible with perfusion systems, while its relatively short acyl chains permit efficient membrane partitioning without causing excessive bilayer perturbation that could confound ion channel recordings .

Reproductive Biology: Standardized Induction of Acrosome Reaction for Sperm Function Assays

In andrology and reproductive toxicology research, DiC8 provides a robust, chemically defined stimulus for inducing the acrosome reaction—a prerequisite for successful fertilization. At 100 µM, DiC8 induces 70-80% acrosomal loss in marsupial spermatozoa, offering a standardized positive control for assessing sperm capacitation and acrosome reaction competency . The calcium-dependence of DiC8-induced acrosome reaction enables researchers to dissect the interplay between PKC activation and calcium signaling pathways in fertilization-competent sperm . This application is particularly valuable for comparative studies across species and for evaluating the effects of pharmacological agents or environmental toxicants on male fertility parameters.

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